molecular formula C8H6N2O6 B1203105 2,4-Dinitrophenyl acetate CAS No. 4232-27-3

2,4-Dinitrophenyl acetate

Cat. No.: B1203105
CAS No.: 4232-27-3
M. Wt: 226.14 g/mol
InChI Key: CDMLJWCAUSWULM-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl acetate is an organic compound with the molecular formula C8H6N2O6. It is characterized by a phenyl ring substituted with two nitro groups at positions 2 and 4, and an acetate group attached to the phenolic oxygen atom. This compound appears as a pale-yellow to yellow-brown solid and has a molecular weight of 226.15 g/mol .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases and hydrolases. These enzymes catalyze the hydrolysis of this compound, resulting in the formation of 2,4-dinitrophenol and acetic acid . The interaction between this compound and these enzymes is crucial for understanding the enzyme’s specificity and catalytic efficiency. The compound’s ability to act as a substrate makes it a valuable tool in studying enzyme kinetics and mechanisms.

Cellular Effects

This compound influences various cellular processes, particularly those related to energy metabolism. By acting as a protonophore, it disrupts the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation . This results in increased heat production and a higher metabolic rate. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can lead to altered cellular functions and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting specific enzymes. The compound’s interaction with esterases and hydrolases involves nucleophilic attack on the carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to release 2,4-dinitrophenol and acetic acid. The inhibition or activation of enzymes by this compound can result in significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness as a substrate for enzyme reactions . Long-term exposure to the compound can also result in changes in cellular function, including alterations in energy metabolism and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate metabolic activity and increase energy expenditure. At high doses, it can lead to toxic effects, including hyperthermia and metabolic disturbances . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and utilization. The compound interacts with enzymes involved in oxidative phosphorylation, leading to the uncoupling of this process and increased heat production . This interaction affects metabolic flux and can result in changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross biological membranes due to its lipophilic nature, allowing it to accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, affecting its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenyl acetate can be synthesized through the esterification of 2,4-dinitrophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl acetate is unique due to its ester functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable reagent in both synthetic and analytical chemistry.

Properties

IUPAC Name

(2,4-dinitrophenyl) acetate
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InChI

InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3
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InChI Key

CDMLJWCAUSWULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O6
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DSSTOX Substance ID

DTXSID9063372
Record name Phenol, 2,4-dinitro-, acetate (ester)
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Molecular Weight

226.14 g/mol
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Physical Description

Yellow solid; [Acros Organics MSDS]
Record name 2,4-Dinitrophenyl acetate
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CAS No.

4232-27-3
Record name Phenol, 2,4-dinitro-, 1-acetate
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Record name 2,4-Dinitrophenyl acetate
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Record name 2,4-DINITROPHENYL ACETATE
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Record name Phenol, 2,4-dinitro-, acetate (ester)
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Record name 2,4-dinitrophenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the general mechanism of DNPA hydrolysis?

A1: DNPA hydrolysis typically proceeds through a nucleophilic attack on the carbonyl carbon of the acetate group. This attack can be facilitated by various nucleophiles, including hydroxide ions, amines, and catalytic species like imidazoles. [, , , , , , ]

Q2: How does imidazole catalyze DNPA hydrolysis?

A2: Imidazole acts as a nucleophilic catalyst by attacking the carbonyl carbon of DNPA, forming an N-acetylimidazole intermediate. This intermediate is rapidly hydrolyzed in water, regenerating the imidazole catalyst and yielding 2,4-dinitrophenol and acetic acid as products. [, , , , , ]

Q3: Can metal hydroxides promote DNPA hydrolysis?

A3: Yes, both exchange-labile and non-labile metal-hydroxide species can effectively promote DNPA hydrolysis. This process follows a shallow Bronsted slope, suggesting a mechanism where metal hydroxides act as nucleophiles. []

Q4: Do polymers containing imidazole groups exhibit catalytic activity towards DNPA hydrolysis?

A4: Yes, polymers such as polyallylamine (PAA) [] and poly(carbylhistidine) [] demonstrate significant catalytic activity in DNPA hydrolysis. The imidazole groups within these polymers function similarly to free imidazole, acting as nucleophiles in the reaction mechanism.

Q5: What factors influence the rate of DNPA hydrolysis?

A5: Several factors impact the DNPA hydrolysis rate, including:

  • pH: Hydrolysis is generally base-catalyzed, with faster rates observed at higher pH values. [, , ]
  • Nucleophile: Stronger nucleophiles accelerate the reaction. [, , ]
  • Leaving group: A better leaving group (like 2,4-dinitrophenolate) increases the reaction rate. [, ]
  • Solvent: The solvent can significantly influence the rate by affecting the solvation of reactants and the transition state. [, , , ]
  • Catalyst: Presence of catalysts like imidazoles, metal hydroxides, or specific polymers can dramatically enhance the hydrolysis rate. [, , , , , , , ]

Q6: How is the hydrolysis of DNPA related to enzymatic hydrolysis?

A6: The imidazole-catalyzed hydrolysis of DNPA serves as a simple model for understanding aspects of enzymatic hydrolysis. Similarities exist in the catalytic mechanism, where imidazole mimics the action of histidine residues in the active site of enzymes like chymotrypsin. [, ]

Q7: What is the molecular formula and weight of DNPA?

A7: The molecular formula of DNPA is C8H6N2O6, and its molecular weight is 242.14 g/mol.

Q8: What spectroscopic techniques are commonly used to study DNPA and its reactions?

A8: UV-Vis spectroscopy is widely employed to monitor DNPA hydrolysis and related reactions. The appearance of the 2,4-dinitrophenolate ion, a product of hydrolysis, can be monitored at specific wavelengths. [, , , ] Other techniques like NMR spectroscopy can provide structural information about DNPA and its reaction intermediates. [, ]

Q9: How is DNPA typically quantified in reaction mixtures?

A9: The formation of the 2,4-dinitrophenolate ion, which absorbs strongly in the UV-Vis region, is commonly used to quantify DNPA consumption during reactions. This allows for the determination of reaction rates and kinetic parameters. [, , ]

Q10: What are the limitations of using DNPA as a model substrate?

A11: While DNPA offers a convenient model for studying nucleophilic catalysis, it's essential to recognize its limitations. The specific structural features of DNPA, particularly the highly activated nature of the carbonyl group due to the presence of the 2,4-dinitrophenyl group, may not fully represent the reactivity of other esters or those encountered in biological systems. Therefore, extrapolating findings from DNPA-based models to other systems should be done cautiously. [, ]

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